N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-ethoxyphenyl)-2-phenoxyacetamide

Description

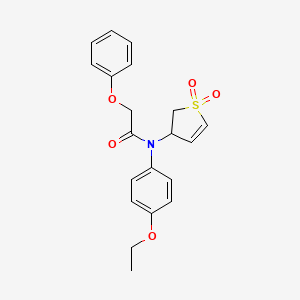

N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-ethoxyphenyl)-2-phenoxyacetamide is a sulfone-containing acetamide derivative characterized by a 1,1-dioxo-2,3-dihydrothiophen-3-yl group, a 4-ethoxyphenyl substituent, and a phenoxyacetamide backbone. This compound’s structural complexity arises from its fused heterocyclic and aromatic systems, which confer unique physicochemical and biological properties.

Properties

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5S/c1-2-25-19-10-8-16(9-11-19)21(17-12-13-27(23,24)15-17)20(22)14-26-18-6-4-3-5-7-18/h3-13,17H,2,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYQYWWVFQAZHKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-ethoxyphenyl)-2-phenoxyacetamide is a synthetic compound belonging to the class of thiophene derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring with a sulfone group and an acetamide moiety. Its structure can be represented as follows:

| Component | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | CHNOS |

| Molecular Weight | 346.39 g/mol |

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The thiophene ring and sulfone group are believed to play crucial roles in binding to enzymes and receptors, potentially modulating their activities.

Antiinflammatory and Analgesic Properties

Recent studies have indicated that compounds with similar structures exhibit significant anti-inflammatory and analgesic effects. For instance, a related study demonstrated that thiophene derivatives acted as cyclooxygenase (COX) inhibitors, leading to reduced inflammation and pain relief. The following table summarizes the inhibitory activities of various thiophene derivatives on COX enzymes:

| Compound | COX-1 IC (μM) | COX-2 IC (μM) | Analgesic Activity (%) |

|---|---|---|---|

| Compound A | 4.15 | 0.04 | 51 |

| Compound B | 18.80 | 0.46 | 42 |

| N-(1,1-dioxo...) | TBD | TBD | TBD |

Note: TBD indicates data not yet determined for this specific compound.

Case Studies

- In Vitro Studies : Research has shown that compounds structurally similar to this compound effectively inhibited COX enzymes in vitro. The selectivity index for COX-2 over COX-1 was notably high, suggesting a favorable therapeutic profile for managing inflammation without significant gastrointestinal side effects.

- Animal Models : In vivo studies using animal models have reported that these compounds significantly reduced edema and inflammatory markers such as interleukin-1 beta (IL-1β), further supporting their potential as anti-inflammatory agents.

Structural Activity Relationship (SAR)

The efficacy of N-(1,1-dioxo...) is influenced by its structural components. Modifications in the ethoxy or phenoxy groups can enhance or diminish its biological activity. Understanding these relationships is crucial for designing more potent derivatives.

Comparison with Similar Compounds

Key Structural Features Across Analogs

The compound belongs to a family of thiophene-based acetamides with variations in aryl substituents, heterocyclic modifications, and functional groups. Below is a comparative analysis of its analogs:

Substituent Impact on Properties

- Ethoxy vs.

- Phenoxyacetamide vs. Benzamide: Replacement of phenoxyacetamide with 3,5-dimethylbenzamide () alters steric bulk and electronic effects, influencing target selectivity in enzyme inhibition .

- Halogen Effects: Bromine in the 4-bromophenoxy analog () enhances electrophilic reactivity and binding to hydrophobic pockets in proteins compared to non-halogenated analogs .

Enzyme Inhibition

Antimicrobial and Anti-inflammatory Activity

- The 4-methylphenyl analog () demonstrates moderate antimicrobial activity, likely through sulfone-mediated disruption of bacterial membranes .

- Ethoxy and methoxy substituents () modulate anti-inflammatory effects by influencing COX-2 inhibition selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.